Cas no 2172246-22-7 (N-2-(1,3-oxazol-5-yl)propylcyclopropanamine)
N-2-(1,3-oxazol-5-yl)propylcyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- N-2-(1,3-oxazol-5-yl)propylcyclopropanamine
- EN300-1600012
- 2172246-22-7
- N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine
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- Inchi: 1S/C9H14N2O/c1-7(4-11-8-2-3-8)9-5-10-6-12-9/h5-8,11H,2-4H2,1H3
- InChI Key: SUWWAYNQZCZJBF-UHFFFAOYSA-N
- SMILES: O1C=NC=C1C(C)CNC1CC1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.1Ų
N-2-(1,3-oxazol-5-yl)propylcyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1600012-50mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 50mg |
$1895.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-100mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 100mg |
$1986.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-250mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 250mg |
$2077.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-500mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 500mg |
$2167.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-1000mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 1000mg |
$2257.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-2500mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 2500mg |
$4424.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-5000mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 5000mg |
$6545.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-10000mg |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 10000mg |
$9704.0 | 2023-09-23 | ||
| Enamine | EN300-1600012-0.05g |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 0.05g |
$1895.0 | 2023-05-26 | ||
| Enamine | EN300-1600012-0.1g |
N-[2-(1,3-oxazol-5-yl)propyl]cyclopropanamine |
2172246-22-7 | 0.1g |
$1986.0 | 2023-05-26 |
N-2-(1,3-oxazol-5-yl)propylcyclopropanamine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N-2-(1,3-oxazol-5-yl)propylcyclopropanamine
Professional Introduction to N-2-(1,3-oxazol-5-yl)propylcyclopropanamine (CAS No. 2172246-22-7)
N-2-(1,3-oxazol-5-yl)propylcyclopropanamine, identified by the CAS number 2172246-22-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an oxazole moiety, which is known for its unique structural and functional properties. The presence of the propyl chain and the oxazolyl group introduces specific chemical reactivity and potential biological activity, making it a subject of intense study in drug discovery and development.
The structural framework of N-2-(1,3-oxazol-5-yl)propylcyclopropanamine combines the rigidity of the cyclopropane ring with the heterocyclic stability of the oxazole ring. The cyclopropane moiety is particularly interesting due to its strained three-membered ring, which can influence the compound's electronic properties and reactivity. This strain can be exploited in various chemical transformations, making it a valuable scaffold for designing novel pharmacophores. On the other hand, the oxazole ring contributes to the molecule's overall stability and can serve as a platform for further functionalization.
In recent years, there has been a growing interest in heterocyclic compounds as potential therapeutic agents. The oxazole ring, in particular, has been extensively studied for its role in various biological processes and its ability to interact with biological targets. N-2-(1,3-oxazol-5-yl)propylcyclopropanamine represents a promising candidate in this context, as it combines the favorable properties of both the cyclopropane and oxazole moieties. This compound has been explored in several preclinical studies aimed at identifying new leads for drug development.
One of the key areas where N-2-(1,3-oxazol-5-yl)propylcyclopropanamine has shown promise is in the field of anti-inflammatory agents. The oxazole ring is known to possess anti-inflammatory properties, and when combined with the cyclopropane scaffold, it can enhance the compound's bioavailability and target specificity. Preliminary studies have indicated that this compound exhibits significant inhibitory activity against various inflammatory enzymes, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
Another area of interest is the use of N-2-(1,3-oxazol-5-yl)propylcyclopropanamine in anticancer research. The unique structural features of this compound make it a versatile scaffold for designing molecules that can interact with cancer-specific targets. Researchers have hypothesized that the cyclopropane ring can interfere with key enzymatic processes involved in cancer cell proliferation, while the oxazole moiety can enhance binding affinity to specific protein targets. These findings have opened up new avenues for developing targeted therapies against various types of cancer.
The synthesis of N-2-(1,3-oxazol-5-yl)propylcyclopropanamine involves several sophisticated chemical steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 1,3-dioxole derivatives followed by functionalization with propyl groups and subsequent cyclization to form the cyclopropane ring. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity.
In terms of pharmacokinetic properties, N-2-(1,3-oxazol-5-yl)propylcyclopropanamine has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that this compound exhibits moderate solubility in water and lipids, which is favorable for its bioavailability. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, suggesting its potential for further development into a clinical candidate.
The future direction of research on N-2-(1,3-oxazol-5-yl)propylcyclopropanamine includes further optimization of its chemical structure to enhance its pharmacological activity and reduce any potential side effects. Computational modeling and molecular docking studies are being used to identify structural modifications that can improve binding affinity to target proteins. Additionally, clinical trials are planned to evaluate its efficacy and safety in human subjects.
In conclusion, N-2-(1,3-oxazol-5-yI)propylcyclopropanamine (CAS No. 2172246--22--7) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases including inflammation and cancer. Ongoing research efforts are focused on optimizing its chemical structure and evaluating its pharmacological properties to bring it closer to clinical application.
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